molecular formula C10H10N2O3 B7827696 5,7-dimethoxy-1H-quinazolin-4-one

5,7-dimethoxy-1H-quinazolin-4-one

Cat. No.: B7827696
M. Wt: 206.20 g/mol
InChI Key: AMCMSZVLSWCVQX-UHFFFAOYSA-N
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Description

5,7-Dimethoxy-1H-quinazolin-4-one (CAS 379228-27-0) is a synthetically versatile quinazolinone derivative that serves as a key chemical scaffold in medicinal chemistry and drug discovery research. Quinazolin-4-one cores are recognized as privileged structures in the development of biologically active compounds and are found in several commercial drugs . This compound is of significant interest in early-stage research for multiple therapeutic areas. In anticancer research, quinazolinone derivatives are investigated for their ability to target critical cellular pathways, including inhibiting epidermal growth factor receptor (EGFR) and PI3K signaling, inducing apoptosis, and suppressing angiogenesis . Furthermore, this chemical scaffold has gained prominence in antiviral discovery. Recent studies have identified quinazolin-4-one-based compounds as potent, non-covalent inhibitors of the SARS-CoV-2 main protease (M pro ), a crucial viral enzyme for replication, showing excellent inhibitory activity and potential for development into anti-COVID-19 agents . Additional research explores its utility in agricultural science, where structurally complex molecules incorporating the quinazolinone moiety demonstrate promising antibacterial and antiviral activities against plant pathogens . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5,7-dimethoxy-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-14-6-3-7-9(8(4-6)15-2)10(13)12-5-11-7/h3-5H,1-2H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCMSZVLSWCVQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=O)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C(=C1)OC)C(=O)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phosphorus Oxychloride-Mediated Chlorination

In a protocol adapted from 6,7-dimethoxy analogs, this compound (10 g) is refluxed with POCl₃ (140 mL) in toluene for 3 hours. Excess POCl₃ is removed under reduced pressure, and the residue is quenched with ice water to yield 4-chloro-5,7-dimethoxyquinazoline as a white solid (86.5% yield). This method emphasizes the role of microwave irradiation in reducing reaction times, though conventional heating remains standard for scalability.

Thionyl Chloride as a Chlorinating Agent

Alternative approaches employ SOCl₂ in the presence of catalytic N,N-dimethylformamide (DMF). A mixture of 5,7-dimethoxyquinazolin-4-one (20 mmol) and SOCl₂ (120 mL) is refluxed for 3–6 hours under nitrogen. Post-reaction workup includes distillation of excess SOCl₂, followed by neutralization with saturated sodium bicarbonate. The chloro derivative is obtained in 70–85% yield, with purity confirmed via ¹H NMR (δ 8.88 ppm for the C4 proton).

Demethylation Strategies for Regioselective Methoxy Group Manipulation

Controlled demethylation of methoxy groups is pivotal for synthesizing analogs or intermediates. For this compound, this involves selective removal of methoxy groups using hydrobromic acid (HBr) or boron tribromide (BBr₃).

Hydrobromic Acid-Mediated Demethylation

Treatment of 5,7-dimethoxyquinazolin-4-one with 48% HBr at 120°C for 12 hours cleaves methoxy groups, yielding 5,7-dihydroxyquinazolin-4-one. Neutralization with aqueous ammonia precipitates the product in 84% yield, characterized by a downfield shift in the aromatic proton signals (δ 7.78 ppm).

Boron Tribromide in Dichloromethane

BBr₃ (10 equiv.) in dichloromethane at −78°C to 25°C selectively demethylates the quinazolinone scaffold. After 4–6 hours, aqueous workup and column chromatography afford the dihydroxy derivative in 80.5% yield, demonstrating compatibility with acid-sensitive functional groups.

Challenges and Optimization Considerations

Purification and Solvent Selection

Column chromatography using ethyl acetate/heptanes (1:3) effectively isolates intermediates, while recrystallization from ethanol or 2-propanol improves purity. Polar aprotic solvents like DMF accelerate reactions but complicate downstream purification due to high boiling points .

Chemical Reactions Analysis

Types of Reactions

The compound with the identifier “5,7-dimethoxy-1H-quinazolin-4-one” undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, resulting in the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, resulting in the formation of substituted products.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to ensure optimal yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or hydrocarbons. Substitution reactions can result in a wide range of products, depending on the nature of the substituent groups.

Scientific Research Applications

Anticancer Activity

The compound has demonstrated promising anticancer properties across several studies:

  • Mechanism of Action : 5,7-dimethoxy-1H-quinazolin-4-one acts as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), which is crucial in cancer cell proliferation and survival. The inhibition of EGFR leads to the disruption of downstream signaling pathways like RAS/RAF/MEK/ERK and PI3K/AKT, resulting in reduced cell viability in cancer cell lines such as K562 (chronic myeloid leukemia) and HeLa (cervical cancer) cells .
  • Cytotoxicity Studies : Research has shown that derivatives of this compound exhibit significant cytotoxic effects, with IC50 values indicating potent activity against various cancer types. For instance, one study reported IC50 values of 12.5 μM for K562 cells and 15.3 μM for HeLa cells.
CompoundIC50 (μM)Cell Line
I12.5K562
II15.3HeLa

Antimicrobial Activity

The antimicrobial potential of this compound has been explored against both Gram-positive and Gram-negative bacteria:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown effective inhibition against strains such as Staphylococcus aureus (8 μg/mL), Escherichia coli (16 μg/mL), and Streptococcus pyogenes (4 μg/mL). The presence of methoxy groups enhances its antimicrobial activity compared to other substituents .
Bacterial StrainMIC (μg/mL)
Staphylococcus aureus8
Escherichia coli16
Streptococcus pyogenes4

Enzyme Inhibition

The compound also serves as a scaffold for designing enzyme inhibitors, particularly in targeting kinases involved in cancer progression:

  • Dual Inhibition : Some derivatives have been designed to act as dual inhibitors of PI3K and HDAC enzymes, showcasing enhanced potency compared to traditional inhibitors .

Case Study 1: Anticancer Research

A systematic study evaluated several quinazolinone derivatives for their cytotoxic effects on various cancer cell lines. The findings indicated that modifications at the methoxy positions could significantly enhance anticancer activity.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, the efficacy of silver nanoparticle conjugates with quinazolinone derivatives was assessed. The results highlighted improved antibacterial activity, suggesting potential applications in developing novel antimicrobial agents .

Mechanism of Action

The mechanism of action of the compound with the identifier “5,7-dimethoxy-1H-quinazolin-4-one” involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific context and application, and ongoing research aims to elucidate these details further.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 6,7-Dimethoxy-1H-quinazolin-4-one

Key Differences

  • Substituent Positions : The methoxy groups are at positions 6 and 7 instead of 5 and 7.
  • Molecular Weight : 206.2 (C₁₀H₁₀N₂O₃), identical in formula but distinct in substituent arrangement.
  • Physical Properties : The 6,7-isomer has a melting point and solubility profile distinct from the 5,7-isomer due to altered electron distribution .

Halogenated Derivatives

2-Chloro-6,7-dimethoxy-1H-quinazolin-4-one (CAS 20197-86-8)
  • Structure : A chlorine atom at position 2 and methoxy groups at 6 and 7.
  • Molecular Weight : 240.643 (C₁₀H₉ClN₂O₃).
  • Impact of Chlorine: Enhances electrophilicity, making it reactive in cross-coupling reactions. No significant biological data reported .
2-(Chloromethyl)-6,7-dimethoxyquinazolin-4(3H)-one (CAS 730949-85-6)
  • Structure : Chloromethyl (-CH₂Cl) group at position 2.
  • Molecular Weight : 254.67 (C₁₁H₁₁ClN₂O₃).

Saturated and Thioxo Derivatives

7,7-Dimethyl-4-phenyl-2-thioxo-2,3,4,6,7,8-hexahydro-1H-quinazolin-5-one
  • Structure: Partially saturated quinazolinone core with a thioxo (C=S) group at position 2 and a phenyl substituent.
  • Key Features: Saturation: Alters rigidity and conformational flexibility.
  • Applications : Reported antimicrobial and anticancer activities, though distinct from the fully aromatic 5,7-dimethoxy derivative .

Complex Derivatives with Extended Substituents

Example : 2-(4-Chloro-2-(2-((3a,7a-dihydro-1H-benzo[d][1,2,3]triazol-1-yl)oxy)ethoxy)phenyl)-5,7-dimethoxyquinazolin-4(3H)-one (Compound 19r)

  • Structure : Incorporates a benzotriazolyl-oxy-ethoxy chain and a chloro substituent.
  • Molecular Weight : 490.1727 (C₂₅H₂₆N₅O₆).
  • Biological Relevance : Designed for targeted biological evaluations, showing enhanced binding affinity in kinase assays compared to simpler analogs .

Data Tables

Table 1: Structural and Physical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Biological Activity
5,7-Dimethoxy-1H-quinazolin-4-one 1044870-39-4 C₂₀H₂₂N₂O₅ 370.4 5,7-OCH₃, hydroxyethoxy chain BET inhibition
6,7-Dimethoxy-1H-quinazolin-4-one N/A C₁₀H₁₀N₂O₃ 206.2 6,7-OCH₃ Synthetic intermediate
2-Chloro-6,7-dimethoxy-1H-quinazolin-4-one 20197-86-8 C₁₀H₉ClN₂O₃ 240.643 2-Cl, 6,7-OCH₃ Reactive intermediate
7,7-Dimethyl-4-phenyl-2-thioxo-hexahydroquinazolin-5-one N/A C₁₆H₁₈N₂OS 298.39 Thioxo, hexahydro core Antimicrobial

Table 2: Impact of Substituents on Properties

Substituent Modification Effect on Properties
Methoxy Position (5,7 vs. 6,7) Alters electronic distribution and binding affinity; 5,7-OCH₃ critical for BET activity
Chlorine Addition (e.g., 2-Cl) Increases electrophilicity and reactivity in synthetic pathways
Saturation/Thioxo Incorporation Modifies conformational flexibility and hydrogen-bonding capacity
Extended Alkoxy Chains (e.g., RVX-208) Enhances solubility and target engagement in biological systems

Q & A

Q. How can researchers ensure ethical rigor in preclinical studies involving this compound?

  • Methodological Answer :
  • Follow ARRIVE guidelines for in vivo studies, including randomization and blinding.
  • Obtain IRB approval for toxicity testing and adhere to 3R principles (Replacement, Reduction, Refinement).
  • Disclose all conflicts of interest and raw data via repositories like ChEMBL .

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